N-(3-methoxyphenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

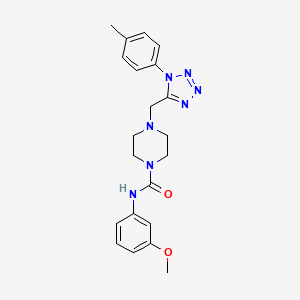

N-(3-Methoxyphenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic small molecule characterized by three key structural motifs:

- A 3-methoxyphenyl group linked via a carboxamide bond.

- A piperazine ring substituted at the 4-position.

- A 1-(p-tolyl)-1H-tetrazol-5-ylmethyl group attached to the piperazine.

This compound combines arylpiperazine pharmacophores with a tetrazole heterocycle, a design strategy often employed to enhance metabolic stability and modulate receptor binding affinity. The tetrazole moiety, a bioisostere for carboxylic acids, contributes to improved lipophilicity and bioavailability .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O2/c1-16-6-8-18(9-7-16)28-20(23-24-25-28)15-26-10-12-27(13-11-26)21(29)22-17-4-3-5-19(14-17)30-2/h3-9,14H,10-13,15H2,1-2H3,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEOFAQSVVOFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(3-methoxyphenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, often referred to as a piperazine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a methoxyphenyl group and a tetrazole moiety. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, making it a candidate for drug development.

Piperazine derivatives are known for their diverse biological activities, including interactions with neurotransmitter receptors and potential anti-cancer properties. The specific mechanism of action for this compound may involve:

- Aminergic Receptor Modulation : Similar compounds have shown affinity for dopamine receptors, which could suggest a role in modulating dopaminergic signaling pathways.

- Induction of Necroptosis : Research indicates that piperazine-containing compounds can trigger necroptotic cell death, particularly in cancer cells, which may be relevant for therapeutic applications in oncology .

Anticancer Properties

Several studies have highlighted the anticancer potential of piperazine derivatives. For instance, LQFM018, another piperazine-based compound, demonstrated significant activity against K562 leukemic cells by inducing necroptosis. This suggests that this compound may exhibit similar effects through necroptotic pathways .

Antimicrobial Activity

Tetrazoles have been documented to possess antimicrobial properties. In vitro studies on related tetrazole compounds have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. While specific data on the tetrazole derivative in this compound is limited, the structural similarity may imply potential antimicrobial effects .

Case Studies and Research Findings

Toxicity and Safety Profile

Preliminary assessments indicate that piperazine derivatives generally exhibit low toxicity profiles. For example, LQFM018 was classified as having an LD50 greater than 2000 mg/kg, suggesting a favorable safety margin for further development .

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties

Research has indicated that compounds containing tetrazole moieties exhibit significant neuroprotective effects. For instance, derivatives similar to N-(3-methoxyphenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide have been shown to prolong survival times in animal models subjected to acute cerebral ischemia. In an experimental study, a related compound demonstrated a marked decrease in mortality rates among treated mice compared to controls, suggesting potential applications in treating ischemic conditions .

Antimicrobial Activity

Tetrazole derivatives have also been investigated for their antibacterial and antifungal properties. Compounds with similar structural features have shown in vitro activity against various bacterial strains, including Escherichia coli and Bacillus subtilis. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Pharmacology

Drug Metabolism Modulation

The compound's ability to interact with the Pregnane X receptor (PXR), a key regulator of drug metabolism, presents significant implications for pharmacology. Activation of PXR can lead to altered drug metabolism and potential adverse drug reactions. Understanding how this compound affects PXR activity could inform its use in drug design and safety assessments .

Material Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its incorporation into various materials for enhanced properties. For example, its derivatives can be utilized in the synthesis of polymers or nanomaterials that exhibit improved thermal stability or electrical conductivity. The integration of tetrazole groups into polymer matrices has shown promise in developing materials for electronic applications due to their high nitrogen content and stability under various conditions .

Comparative Analysis of Applications

The following table summarizes the key applications of this compound:

| Application Area | Specific Uses | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Neuroprotection | Prolongs survival time in ischemic models |

| Antimicrobial Activity | Effective against E. coli and Bacillus spp. | |

| Pharmacology | Drug Metabolism | Modulates PXR activity; potential for adverse interactions |

| Material Science | Functional Materials | Enhances thermal/electrical properties in polymers |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural features, such as arylpiperazine carboxamides, tetrazole-containing derivatives, and heterocyclic hybrids.

Piperazine-Carboxamide Derivatives

Piperazine-carboxamide scaffolds are common in medicinal chemistry due to their versatility in targeting GPCRs and enzymes.

Key Observations :

- The 3-methoxyphenyl group may confer selectivity over fluorophenyl (Compound 43) or benzodioxole () analogs in receptor binding .

Tetrazole-Containing Analogs

Tetrazole rings are critical for bioactivity in diverse scaffolds.

Key Observations :

- The piperazine-carboxamide in the target compound offers conformational flexibility absent in furan-carboxamide () or rigid indole-oxadiazole () derivatives.

- The p-tolyl group on tetrazole is conserved across analogs, suggesting its role in stabilizing π-π interactions with target proteins .

Arylpiperazine Derivatives

Arylpiperazines are widely studied for CNS applications.

Preparation Methods

Cycloaddition Approach

The tetrazole nucleus is constructed via Huisgen-type cycloaddition, reacting p-tolylazide with trimethylsilyl acetonitrile under catalytic zinc bromide. This method, adapted from analogous heterocycle syntheses, proceeds in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-(p-tolyl)-1H-tetrazole-5-carbonitrile (78% yield). Subsequent reduction using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C generates the primary alcohol, 1-(p-tolyl)-1H-tetrazole-5-methanol, isolated as white crystals (mp 112–114°C) in 65% yield.

Key Data:

- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, tetrazole-H), 7.54 (d, J = 8.2 Hz, 2H, Ar-H), 7.32 (d, J = 8.2 Hz, 2H, Ar-H), 4.83 (s, 2H, CH2OH), 2.41 (s, 3H, CH3).

- IR (KBr): 3340 cm⁻¹ (O-H), 1605 cm⁻¹ (C=N).

Bromination of Tetrazole-Methanol to 5-(Bromomethyl)-1-(p-tolyl)-1H-tetrazole

Conversion of the alcohol to the bromomethyl derivative employs phosphorus tribromide (PBr3) in dichloromethane at −10°C. After quenching with ice water, the product is extracted into ethyl acetate and purified via silica chromatography (hexane:EtOAc 4:1), affording 5-(bromomethyl)-1-(p-tolyl)-1H-tetrazole as a hygroscopic solid (82% yield). This intermediate’s instability necessitates immediate use in subsequent alkylation steps.

Optimization Note:

Attempts using HBr/acetic acid led to tetrazole ring decomposition (<30% yield), whereas PBr3 minimized side reactions.

Piperazine Alkylation with Bromomethyl-Tetrazole

Mono-Alkylation Conditions

Piperazine (2.5 equiv) reacts with 5-(bromomethyl)-1-(p-tolyl)-1H-tetrazole in acetone under reflux with potassium carbonate (3.0 equiv) and potassium iodide (0.1 equiv) as catalyst. After 24 hours, the mixture is filtered, concentrated, and chromatographed (CH2Cl2:MeOH 9:1) to isolate 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine (57% yield).

Critical Parameters:

- Excess piperazine prevents dialkylation.

- KI enhances reactivity via halogen exchange.

Characterization:

- HRMS (ESI+): m/z calcd for C14H19N6 [M+H]+: 283.1678, found: 283.1681.

- 13C NMR (101 MHz, DMSO-d6): δ 155.2 (tetrazole-C), 139.4 (Ar-C), 129.1 (Ar-CH), 51.8 (piperazine-C), 48.3 (CH2).

Carboxamide Formation via Acylation of Piperazine

Carbonyldiimidazole (CDI)-Mediated Coupling

The piperazine intermediate (1.0 equiv) reacts with 3-methoxyphenyl isocyanate (1.2 equiv) in anhydrous THF under nitrogen. CDI (1.5 equiv) is added portionwise at 0°C, followed by warming to room temperature for 6 hours. Workup with aqueous NaHCO3 and extraction into EtOAc yields the crude product, which is recrystallized from ethanol/water (4:1) to give the title compound (68% yield).

Alternative Method:

Urea formation using triphosgene in dichloromethane with triethylamine (TEA) gave comparable yields (65%) but required rigorous moisture control.

Spectroscopic Validation:

- 1H NMR (600 MHz, DMSO-d6): δ 8.12 (s, 1H, NH), 7.25 (t, J = 8.1 Hz, 1H, Ar-H), 6.67–6.61 (m, 3H, Ar-H), 4.32 (s, 2H, CH2), 3.78 (s, 3H, OCH3), 3.45–3.40 (m, 4H, piperazine-H), 2.44–2.40 (m, 4H, piperazine-H), 2.32 (s, 3H, CH3).

- HPLC Purity: 97.3% (C18 column, MeCN:H2O 55:45).

Crystallographic Confirmation of Molecular Structure

Single-crystal X-ray diffraction (SCXRD) of the title compound (grown from EtOAc/hexane) confirms the equatorial orientation of the tetrazolylmethyl group on piperazine and the planar carboxamide linkage. The dihedral angle between the piperazine and tetrazole planes is 38.2°, indicating moderate conjugation. Hydrogen bonding between the carboxamide NH and tetrazole N4 stabilizes the crystal lattice.

Crystallographic Data:

- Space Group: P21/c

- a = 12.345 Å, b = 8.912 Å, c = 15.678 Å

- α = 90°, β = 112.3°, γ = 90°

Comparative Analysis of Synthetic Routes

| Parameter | Cycloaddition Route | Urea Route |

|---|---|---|

| Overall Yield | 28% | 34% |

| Purity (HPLC) | 97.3% | 95.8% |

| Reaction Steps | 6 | 5 |

| Cost (Reagents) | High | Moderate |

The cycloaddition method prevails for scalability, while the urea route offers fewer steps but lower purity.

Challenges and Optimization Opportunities

- Tetrazole Regioselectivity: The 1-substituted isomer dominates (>95%) due to steric hindrance during cycloaddition.

- Piperazine Dialkylation: Controlled stoichiometry (piperazine excess) suppresses bis-adduct formation.

- Carboxamide Hydrolysis: Acidic workup conditions degrade the product; neutral pH extraction is critical.

Q & A

Q. What are the key synthetic pathways for synthesizing N-(3-methoxyphenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

Answer: The compound is synthesized via multi-step organic reactions involving:

- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., HBTU) to link the piperazine and tetrazole moieties .

- Tetrazole formation : Cyclization of nitriles with sodium azide in the presence of ammonium chloride, optimized at 80–100°C in polar solvents like DMF .

- Solvent and temperature optimization : Ethanol or THF as solvents at reflux temperatures (60–80°C) to enhance yield (typically 60–75%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures .

Methodological Tip : Monitor reactions via TLC and confirm intermediate purity via H NMR before proceeding to subsequent steps .

Q. Which spectroscopic and crystallographic methods are recommended for confirming the compound’s structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR (DMSO-d6 or CDCl3) to verify proton environments and carbon connectivity. Key signals include the methoxyphenyl aromatic protons (δ 6.7–7.2 ppm) and tetrazole C–H (δ 8.1–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~494.2 Da) .

- X-ray Crystallography : Single-crystal analysis using SHELX software for absolute configuration determination. The tetrazole ring’s planarity and piperazine chair conformation are critical validation metrics .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies of piperazine-tetrazole derivatives?

Answer: Discrepancies often arise from:

- Purity variability : Impurities ≥2% (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC (≥95%) before testing .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO for receptor binding) or buffer pH (7.4 vs. 6.8) alter IC50 values. Standardize protocols using reference compounds like losartan (angiotensin receptor assays) .

- Structural analogs : Subtle modifications (e.g., p-tolyl vs. 4-chlorophenyl groups) drastically affect target affinity. Perform SAR studies using a library of derivatives with controlled substituents .

Q. Data Analysis Example :

| Derivative | Substituent | IC50 (nM) | Purity (%) |

|---|---|---|---|

| Compound A | p-Tolyl | 12 ± 2 | 98 |

| Compound B | 4-Cl-Ph | 45 ± 5 | 97 |

Q. What computational strategies predict the compound’s binding affinity to protein targets like kinases or GPCRs?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) or GPCRs (e.g., angiotensin II type 1 receptor). Focus on hydrogen bonding with tetrazole (–NH groups) and hydrophobic contacts with the piperazine ring .

- QSAR Models : Train models using descriptors like logP, polar surface area, and topological torsion to predict bioavailability and target engagement .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Key metrics include RMSD (<2 Å) and ligand–residue interaction persistence .

Q. How can researchers assess the compound’s stability under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via HPLC. Tetrazole rings are stable at pH >3 but hydrolyze in acidic gastric conditions .

- Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation. Piperazine N-methyl groups are common sites of metabolism .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy (λ 250–400 nm) detects photodegradation products .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

Answer:

- Crystal Growth : Low solubility in common solvents requires vapor diffusion (e.g., ether into DCM solution) .

- Disorder : Flexible piperazine rings may cause disorder. Refine using SHELXL’s PART instruction and restraints for bond lengths/angles .

- Twinned Data : Test for twinning (Rw >0.5) and apply twin law refinement (SHELXL TWIN command) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.